molecular formula C16H24N2O2 B7631759 2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide

2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide

Cat. No. B7631759
M. Wt: 276.37 g/mol
InChI Key: MHCGQUZVFIBEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide is a chemical compound that is widely used in scientific research. It is also known as H-DMA or HDMA. The compound has a unique structure that makes it useful for a variety of applications in biochemical and physiological research. In

Mechanism of Action

The mechanism of action of 2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide is through its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. HDMA has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide are diverse and depend on the specific system being studied. In general, HDMA has been shown to have neuroprotective, analgesic, and anxiolytic effects. It has also been implicated in the regulation of mood, cognition, and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without interference from other receptors. Another advantage is the ease of synthesis and purification of HDMA. However, one limitation of using HDMA is its relatively low potency compared to other sigma-1 receptor agonists. This can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several future directions for research involving 2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists. This could lead to the development of new drugs for the treatment of pain, mood disorders, and addiction. Another direction is the study of the downstream effects of sigma-1 receptor activation, such as changes in gene expression and protein function. Finally, the role of the sigma-1 receptor in various disease states, such as Alzheimer's disease and cancer, is an area of ongoing research.

Synthesis Methods

The synthesis of 2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide involves the reaction of piperidine with 4-hydroxybenzyl chloride in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylacetamide to form the final product. This synthesis method has been optimized to produce high yields of pure HDMA.

Scientific Research Applications

2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide has a wide range of applications in scientific research. It is commonly used as a biochemical tool to study the function of various receptors in the central nervous system. HDMA has been shown to be a potent and selective agonist for the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, mood regulation, and addiction.

properties

IUPAC Name

2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17(2)16(20)11-13-7-9-18(10-8-13)12-14-3-5-15(19)6-4-14/h3-6,13,19H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCGQUZVFIBEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCN(CC1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]-N,N-dimethylacetamide

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